
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate
Descripción general
Descripción
“(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate” is a phenylalanine analog . It has been demonstrated to be useful in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .
Synthesis Analysis
The synthesis of carbamates, such as “(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate”, can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG) . The reaction involves the capture of CO2 by amines . An efficient synthesis of aryl carbamates was achieved by introducing alcohols into the reaction of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate .Chemical Reactions Analysis
The formation of carbamates involves the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Aplicaciones Científicas De Investigación
Treatment of Sleep Disorders
APC has been demonstrated to be useful in the treatment of a variety of sleep disorders, including excessive daytime sleepiness and narcolepsy .
Treatment of Mood Disorders
APC can also be used in the treatment of mood disorders such as depression and bipolar disorder .
Treatment of Chronic Pain Conditions
Conditions such as fibromyalgia, which are characterized by chronic pain, can also be treated with APC .
Treatment of Fatigue
APC has been shown to be effective in treating fatigue, which can be a symptom of various medical conditions .
Pharmaceutical Formulations
Immediate release formulations of APC have been developed, which can be used for the treatment of disorders responsive to APC .
Solvate Forms
A newly identified solvate form of APC hydrochloride has been developed, which could potentially have different properties or applications .
Mecanismo De Acción
Target of Action
Carbamate-bearing molecules are known to play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and are often designed to make specific drug-target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is related to amide-ester hybrid features and generally displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Pharmacokinetics
Carbamates are known to have good chemical stability and the ability to permeate cell membranes, which can influence their bioavailability .
Result of Action
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors, which can lead to changes in cellular function .
Action Environment
The chemical stability of carbamates suggests that they may be relatively stable under a variety of environmental conditions .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSLLRGGNVROC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2R)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B574735.png)

![2H-Azeto[1,2-a][1,3]oxazolo[5,4-e]pyridine](/img/structure/B574737.png)
![2-methyl-1-[(Z)-prop-1-enyl]benzimidazole](/img/structure/B574738.png)
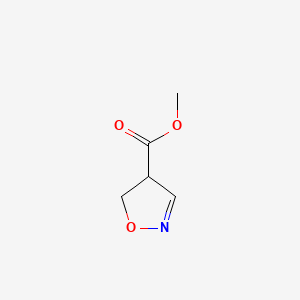
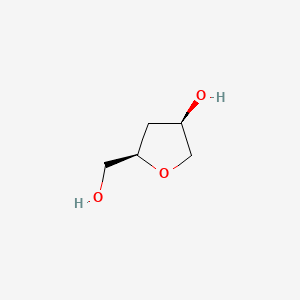
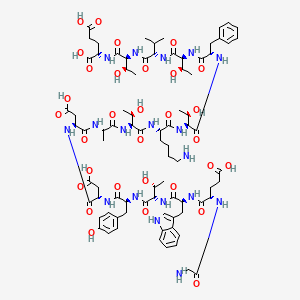
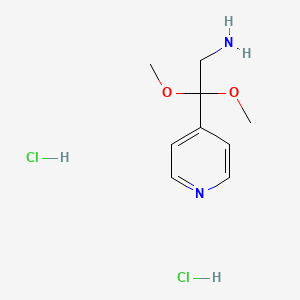
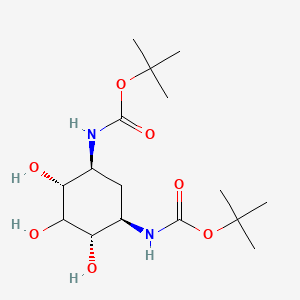
![4-[1-(Diphenylmethyl)azetidin-3-yl]-2-phenylmorpholine](/img/structure/B574751.png)
![7-Oxa-3-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B574755.png)
![(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B574757.png)